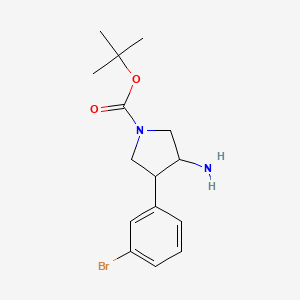

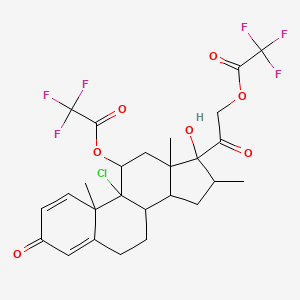

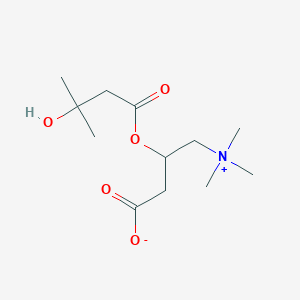

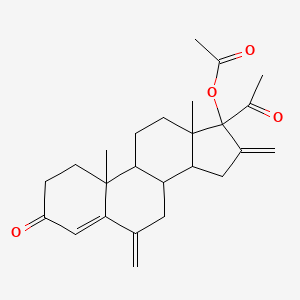

![molecular formula C15H12F3N3 B12287760 phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine CAS No. 939758-10-8](/img/structure/B12287760.png)

phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine

Übersicht

Beschreibung

Phenyl[2-(Trifluormethyl)-1H-1,3-benzodiazol-5-yl]methanamin ist eine Verbindung, die eine Trifluormethylgruppe aufweist, die an einen Benzodiazolring gebunden ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Phenyl[2-(Trifluormethyl)-1H-1,3-benzodiazol-5-yl]methanamin beinhaltet typischerweise die Reaktion von 2-(Trifluormethyl)phenylmethanamin mit geeigneten Reagenzien, um den Benzodiazolring zu bilden. Eine gängige Methode beinhaltet die Verwendung einer Cyclisierungsreaktion, bei der die Aminogruppe mit einem geeigneten Vorläufer reagiert, um die Benzodiazolstruktur zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört oft die Verwendung von automatisierten Reaktoren und Durchflussanlagen, um konstante Reaktionsparameter zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Phenyl[2-(Trifluormethyl)-1H-1,3-benzodiazol-5-yl]methanamin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Trifluormethylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxiden führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können .

Wissenschaftliche Forschungsanwendungen

Phenyl[2-(Trifluormethyl)-1H-1,3-benzodiazol-5-yl]methanamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um seine potenziellen therapeutischen Anwendungen zu untersuchen, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.

Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Phenyl[2-(Trifluormethyl)-1H-1,3-benzodiazol-5-yl]methanamin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Trifluormethylgruppe verstärkt die Fähigkeit der Verbindung, mit verschiedenen Enzymen und Rezeptoren zu interagieren, was möglicherweise zu biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen sind Gegenstand laufender Forschung .

Wirkmechanismus

The mechanism of action of phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(Trifluormethyl)phenylmethanamin

- 1-Phenyl-1-[2-(Trifluormethyl)-1H-benzimidazol-6-yl]methanamin

Einzigartigkeit

Phenyl[2-(Trifluormethyl)-1H-1,3-benzodiazol-5-yl]methanamin ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, darunter die Trifluormethylgruppe und der Benzodiazolring.

Eigenschaften

IUPAC Name |

phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3/c16-15(17,18)14-20-11-7-6-10(8-12(11)21-14)13(19)9-4-2-1-3-5-9/h1-8,13H,19H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNJYDIIEMBKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188887 | |

| Record name | α-Phenyl-2-(trifluoromethyl)-1H-benzimidazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-10-8 | |

| Record name | α-Phenyl-2-(trifluoromethyl)-1H-benzimidazole-6-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939758-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Phenyl-2-(trifluoromethyl)-1H-benzimidazole-6-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

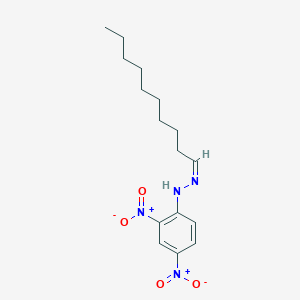

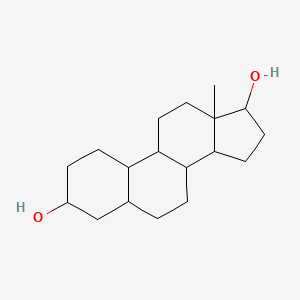

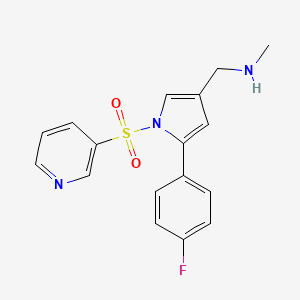

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)